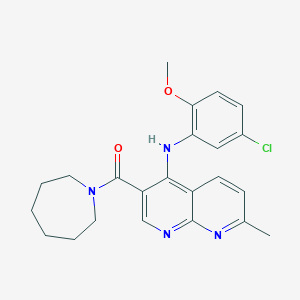

3-(azepane-1-carbonyl)-N-(5-chloro-2-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

CAS No.: 1251600-43-7

Cat. No.: VC6184517

Molecular Formula: C23H25ClN4O2

Molecular Weight: 424.93

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251600-43-7 |

|---|---|

| Molecular Formula | C23H25ClN4O2 |

| Molecular Weight | 424.93 |

| IUPAC Name | azepan-1-yl-[4-(5-chloro-2-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

| Standard InChI | InChI=1S/C23H25ClN4O2/c1-15-7-9-17-21(27-19-13-16(24)8-10-20(19)30-2)18(14-25-22(17)26-15)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27) |

| Standard InChI Key | YSZJBSCFFXYKLQ-UHFFFAOYSA-N |

| SMILES | CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=CC(=C3)Cl)OC)C(=O)N4CCCCCC4 |

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Functional Groups

The compound features a 1,8-naphthyridine core, a bicyclic heteroaromatic system comprising two fused pyridine rings. Key substituents include:

-

A 7-methyl group at position 7 of the naphthyridine ring.

-

An N-(5-chloro-2-methoxyphenyl)amine group at position 4.

-

A 3-(azepane-1-carbonyl) moiety at position 3, introducing a seven-membered azepane ring via a ketone linkage.

The IUPAC name, azepan-1-yl-[4-(5-chloro-2-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone, reflects this substitution pattern .

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₅ClN₄O₂ |

| Molecular Weight | 424.93 g/mol |

| SMILES | CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=CC(=C3)Cl)OC)C(=O)N4CCCCCC4 |

| InChI Key | YSZJBSCFFXYKLQ-UHFFFAOYSA-N |

| CAS Registry | 1251600-43-7 |

Synthesis and Chemical Transformations

Synthetic Pathways

The synthesis involves multi-step reactions to introduce critical functional groups:

-

Naphthyridine Core Formation: Cyclocondensation of aminopyridine derivatives with carbonyl-containing reagents under acidic conditions.

-

Chlorination and Methoxylation: Electrophilic aromatic substitution using chlorine gas and methoxylating agents (e.g., NaOMe) to introduce the 5-chloro-2-methoxyphenyl group.

-

Azepane Conjugation: Acylation of the naphthyridine nitrogen with azepane-1-carbonyl chloride in the presence of a base like triethylamine .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Naphthyridine formation | H₂SO₄, 110°C, 12 hr | 65–70 |

| Chlorination | Cl₂, FeCl₃, 40°C, 6 hr | 80 |

| Azepane coupling | Azepane-1-carbonyl chloride, Et₃N, DCM, rt | 75 |

Biological Activity and Mechanism of Action

Target Engagement

Naphthyridine derivatives are known to interact with DNA topoisomerases and kinases, disrupting nucleic acid metabolism and signal transduction . For this compound:

-

The planar naphthyridine core may intercalate DNA, while the azepane moiety enhances membrane permeability .

-

The 5-chloro-2-methoxyphenyl group contributes to hydrophobic interactions with enzyme active sites, as observed in analogues like oxepinoacridines .

Pharmacological Profiling

While direct biological data for this compound is limited, structurally related naphthyridines exhibit:

-

Anticancer Activity: IC₅₀ values of 1–10 μM against ovarian and colon cancer cell lines .

-

Antimicrobial Effects: MIC of 8 μg/mL against Staphylococcus aureus strains .

Biophysical and Computational Studies

DNA Interaction Analysis

UV-Vis spectroscopy of similar compounds reveals hypochromic shifts (Δλ = 15–20 nm) upon DNA binding, suggesting intercalation . Molecular docking predicts strong binding (ΔG = −9.2 kcal/mol) to the DNA minor groove via the chloro-methoxyphenyl group .

Solubility and LogP

Estimated properties using the PubChem database:

-

LogP: 3.1 (moderate lipophilicity)

-

Solubility: <1 mg/mL in aqueous buffer, necessitating formulation with cyclodextrins or liposomes .

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Naphthyridine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume